molecular formula C19H15FN6O2S B2814699 2-((6-benzyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 898515-11-2

2-((6-benzyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)-N-(3-fluorophenyl)acetamide

Cat. No. B2814699
CAS RN: 898515-11-2
M. Wt: 410.43
InChI Key: XJEPIBLANKJHKI-UHFFFAOYSA-N
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Description

Compounds with a [1,2,4]triazolo[4,3-b][1,2,4]triazine backbone are often used in the design of thermostable energetic materials . They are typically synthesized with various substituents to modify their properties .


Synthesis Analysis

The synthesis of these compounds often involves the design and synthesis of a fused-triazole backbone with various substituents . The exact synthesis process would depend on the specific substituents used .


Molecular Structure Analysis

The molecular structure of these compounds is typically characterized by NMR and MS analysis . The exact structure would depend on the specific substituents used .


Chemical Reactions Analysis

These compounds often exhibit remarkable thermal stabilities . The exact chemical reactions they undergo would depend on the specific substituents used .


Physical And Chemical Properties Analysis

These compounds often exhibit superior thermostability . Their physicochemical and energetic properties are typically measured or calculated .

Mechanism of Action

The mechanism of action of these compounds can vary widely depending on their specific structure and application. For example, some similar compounds have been found to intercalate DNA and exhibit anticancer activities .

Future Directions

Future research may involve the design and synthesis of new compounds with this backbone, to explore their potential applications in various fields .

properties

IUPAC Name

2-[(6-benzyl-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN6O2S/c20-13-7-4-8-14(10-13)21-16(27)11-29-19-24-23-18-22-17(28)15(25-26(18)19)9-12-5-2-1-3-6-12/h1-8,10H,9,11H2,(H,21,27)(H,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJEPIBLANKJHKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN3C(=NN=C3SCC(=O)NC4=CC(=CC=C4)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-benzyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)-N-(3-fluorophenyl)acetamide

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